Cas no 333409-31-7 (1,3,4-Oxadiazole-2(3H)-thione, 5,5'-(1,3-propanediyl)bis-)

333409-31-7 structure
Nome del prodotto:1,3,4-Oxadiazole-2(3H)-thione, 5,5'-(1,3-propanediyl)bis-
1,3,4-Oxadiazole-2(3H)-thione, 5,5'-(1,3-propanediyl)bis- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,4-Oxadiazole-2(3H)-thione, 5,5'-(1,3-propanediyl)bis-
- BDBM50304608
- HMS1530B17
- HMS2806B14
- CAY10761
- 5,5'-(Propane-1,3-diyl)bis(1,3,4-oxadiazole-2(3H)-thione)
- 5,5''-(propane-1,3-diyl)bis(1,3,4-oxadiazole-2(3H)-thione)
- MLS000861518
- SMR000460302
- BRD-K61316937-001-01-7
- 5,5'-(1,3-propanediyl)bis-1,3,4-oxadiazole-2(3H)-thione
- 333409-31-7
- Oprea1_252534
- SCHEMBL21377060
- CHEMBL594067
- Bis(1,3,4-oxadiazol-2-propyl)-5-thione
- 5-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol
- NCGC00176093-01
- 5-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)propyl]-3H-1,3,4-oxadiazole-2-thione
- Maybridge4_003207
- SCHEMBL983438
- AKOS040756061
-
- Inchi: InChI=1S/C7H8N4O2S2/c14-6-10-8-4(12-6)2-1-3-5-9-11-7(15)13-5/h1-3H2,(H,10,14)(H,11,15)
- Chiave InChI: XQFRUIPQODDPMN-UHFFFAOYSA-N
- Sorrisi: C(CC1=NNC(=S)O1)CC2=NNC(=S)O2
Proprietà calcolate
- Massa esatta: 244.00904
- Massa monoisotopica: 244.00886786g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 15
- Conta legami ruotabili: 4
- Complessità: 332
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 131Ų
- XLogP3: 0.7
Proprietà sperimentali
- PSA: 67.24
1,3,4-Oxadiazole-2(3H)-thione, 5,5'-(1,3-propanediyl)bis- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01LJBD-10mg |
5,5′-(1,3-propanediyl) |
333409-31-7 | ≥98% | 10mg |
$332.00 | 2024-05-05 | |
1PlusChem | 1P01LJBD-5mg |
5,5′-(1,3-propanediyl) |
333409-31-7 | ≥98% | 5mg |
$194.00 | 2024-05-05 | |
1PlusChem | 1P01LJBD-1mg |
5,5′-(1,3-propanediyl) |
333409-31-7 | ≥98% | 1mg |
$78.00 | 2024-05-05 | |
1PlusChem | 1P01LJBD-25mg |
5,5′-(1,3-propanediyl) |
333409-31-7 | ≥98% | 25mg |
$745.00 | 2024-05-05 |
1,3,4-Oxadiazole-2(3H)-thione, 5,5'-(1,3-propanediyl)bis- Letteratura correlata
-
1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
333409-31-7 (1,3,4-Oxadiazole-2(3H)-thione, 5,5'-(1,3-propanediyl)bis-) Prodotti correlati
- 2229569-68-8(2-3-(methoxymethyl)furan-2-ylpropan-2-amine)
- 652158-82-2(Ethyl 5-(2-Tert-butyloxycarbonylaminoethyl)-1,2,4oxadiazole-3-carboxylate)
- 384347-09-5(1‐BUTYL‐2‐METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE)
- 877648-15-2(N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl-2,4,6-trimethylbenzene-1-sulfonamide)
- 2172471-77-9(3-(N-ethyl-1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridin-4-yl}formamido)propanoic acid)
- 1806301-91-6(3-Fluoro-2-methyl-4-(trifluoromethoxy)aniline)
- 2411267-02-0(4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride)
- 2171615-42-0(2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylazetidin-3-yl}oxy)acetic acid)
- 2090879-29-9(3-Amino-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one)
- 167947-92-4(2,2-diethylmorpholine hydrochloride)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
